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molecular formula C12H10OS B8581771 5-thiophen-2-yl-2,3-dihydro-1-benzofuran

5-thiophen-2-yl-2,3-dihydro-1-benzofuran

Cat. No. B8581771
M. Wt: 202.27 g/mol
InChI Key: ZKASLGZGODKVJE-UHFFFAOYSA-N
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Patent
US08785403B2

Procedure details

The above 5-bromo-2,3-dihydrobenzo[b]furan and thiophene-2-boronic acid were treated in a manner similar to Reference Example 20-(1) to give the desired 2-(2,3-dihydro-5-benzo[b]furanyl)thiophene as pale yellow crystals. APCI-Mass m/Z 203 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]2[O:6][CH2:7][CH2:8][C:4]=2[CH:3]=1.[S:11]1[CH:15]=[CH:14][CH:13]=[C:12]1B(O)O>>[O:6]1[CH2:7][CH2:8][C:4]2[CH:3]=[C:2]([C:12]3[S:11][CH:15]=[CH:14][CH:13]=3)[CH:10]=[CH:9][C:5]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(OCC2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(CC1)C=C(C=C2)C=2SC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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